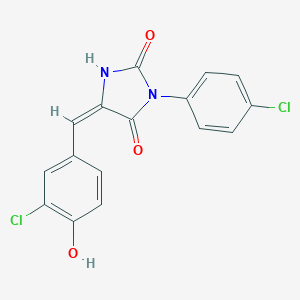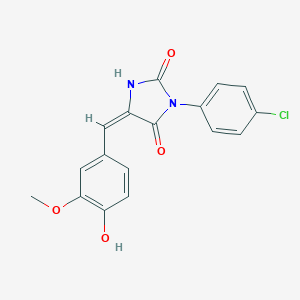![molecular formula C17H13ClN2O2S B305775 (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B305775.png)
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a chemical compound with potential therapeutic applications. This compound belongs to the thiazolidinedione class of drugs and has been shown to have antidiabetic, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is complex and involves multiple pathways. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in peripheral tissues. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic patients. It has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method and chemical properties. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications, making it a valuable tool in drug discovery research. However, one limitation of using (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity and side effects, which must be carefully monitored.
Future Directions
There are several future directions for (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione research. One area of interest is the development of more selective PPARγ agonists with fewer side effects. Additionally, there is a need for more studies on the anticancer properties of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, particularly in vivo studies. Finally, the potential use of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of active research.
In conclusion, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, or (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, is a chemical compound with potential therapeutic applications. Its well-established synthesis method and extensive scientific research make it a valuable tool in drug discovery research. While there are limitations to its use in lab experiments, the future directions of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione research are promising and warrant further investigation.
Synthesis Methods
The synthesis of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione involves the condensation of 4-chlorobenzylamine and 6-methyl-2-pyridinecarbaldehyde with thiosemicarbazide. The resulting compound is then cyclized to form (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione. This synthesis method has been optimized and can be carried out in a few steps with high yields.
Scientific Research Applications
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have antidiabetic effects by increasing insulin sensitivity and reducing blood glucose levels. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has shown promising anticancer properties by inhibiting cancer cell growth and inducing apoptosis.
properties
Product Name |
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C17H13ClN2O2S |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
(5E)-3-[(4-chlorophenyl)methyl]-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2S/c1-11-3-2-4-14(19-11)9-15-16(21)20(17(22)23-15)10-12-5-7-13(18)8-6-12/h2-9H,10H2,1H3/b15-9+ |
InChI Key |
RRDSLQLMVIKMJR-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
SMILES |
CC1=CC=CC(=N1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=NC(=CC=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)


![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)